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Compound Name: [3,5 Diiodo-Tyr7] Peptide T

Cat. No.: B12397621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of [3,5
Diiodo-Tyr7] Peptide T, an analogue of the HIV entry inhibitor, Peptide T. The introduction of

two iodine atoms onto the tyrosine at position 7 allows for radioiodination, making it a valuable

tool for receptor binding studies and other sensitive assays. This document outlines detailed

protocols for its application in receptor binding assays, signaling pathway analysis, and

functional cell-based assays.

Introduction
Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope protein, gp120. It

has been shown to inhibit the binding and infection of HIV strains that utilize the C-C

chemokine receptor type 5 (CCR5) as a co-receptor.[1][2][3] The analogue, [3,5 Diiodo-Tyr7]
Peptide T, is designed for research applications where sensitive detection is required. By

replacing the hydrogen atoms at positions 3 and 5 of the phenol ring of tyrosine with iodine, this

peptide can be readily radiolabeled with isotopes of iodine (e.g., ¹²⁵I). This modification

facilitates high-sensitivity detection in various experimental settings.

The primary target of Peptide T and its analogues is the CCR5 receptor, a G-protein coupled

receptor (GPCR) predominantly expressed on the surface of T-cells, macrophages, and

microglia.[2][4] Binding of Peptide T to CCR5 is believed to competitively inhibit the binding of

the HIV gp120 protein, thus preventing viral entry.[2] Beyond its antiviral properties, as a CCR5
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ligand, [3,5 Diiodo-Tyr7] Peptide T can be used to study CCR5 signaling and function, such

as chemotaxis and intracellular calcium mobilization.

Data Presentation
The following tables summarize key quantitative data for the parent compound, Peptide T, and

its well-studied amidated analogue, D-Ala¹-Peptide T-amide (DAPTA). These values provide a

benchmark for the expected activity of [3,5 Diiodo-Tyr7] Peptide T, which should be

determined experimentally.

Table 1: Inhibitory Concentrations of Peptide T and DAPTA

Compound Assay Cell Type
Target
Virus/Ligan
d

IC₅₀ Reference

Peptide T
HIV-1

Replication

Monocyte-

derived

macrophages

R5 HIV-1
10⁻¹² to 10⁻⁹

M
[3]

DAPTA

gp120

Binding to

CCR5

CCR5+ Cells gp120 Bal 0.06 nM [2]

DAPTA

gp120

Binding to

CCR5

CCR5+ Cells
gp120

CM235
0.32 nM [2]

Table 2: Receptor Binding and Functional Activity of Peptide T
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Ligand
Assay
Type

Cell/Tissu
e

Receptor
Measured
Paramete
r

Value
Referenc
e

Peptide T
Chemotaxi

s Inhibition

Human

Monocytes
CCR5

Inhibition of

MIP-1β

induced

chemotaxis

Potent

Inhibition
[1]

¹²⁵I-MIP-1β
Competitiv

e Binding

Human

Monocytes
CCR5

Partial

displaceme

nt by

Peptide T

- [1]

Experimental Protocols
Protocol 1: Radioiodination of [3,5 Diiodo-Tyr7] Peptide
T using the Chloramine-T Method
This protocol describes the radiolabeling of the peptide with Iodine-125 (¹²⁵I), a common

isotope for receptor binding assays. The diiodinated tyrosine residue provides a stable site for

radioiodination.

Materials:

[3,5 Diiodo-Tyr7] Peptide T

Na¹²⁵I (carrier-free)

Chloramine-T

Sodium metabisulfite

0.5 M Sodium Phosphate Buffer, pH 7.5

0.05 M Sodium Phosphate Buffer, pH 7.5

Bovine Serum Albumin (BSA)
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PD-10 desalting column (or equivalent)

Trichloroacetic acid (TCA)

HPLC system for purification and analysis

Procedure:

Preparation: All procedures involving radioactive materials must be conducted in a certified

fume hood with appropriate shielding and personal protective equipment.

Reaction Setup: In a microcentrifuge tube, dissolve 10 µg of [3,5 Diiodo-Tyr7] Peptide T in

25 µL of 0.05 M Sodium Phosphate Buffer, pH 7.5.

Add 1 mCi (37 MBq) of Na¹²⁵I to the peptide solution.

Initiation of Iodination: To start the reaction, add 10 µL of freshly prepared Chloramine-T

solution (1 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5).[5][6]

Incubate the reaction mixture for 60 seconds at room temperature with gentle agitation.[5]

Termination of Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution

(2 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5). This reduces the unreacted

Chloramine-T.[5]

Purification:

Equilibrate a PD-10 desalting column with 0.05 M Sodium Phosphate Buffer containing

0.1% BSA.

Apply the reaction mixture to the column.

Elute the ¹²⁵I-labeled peptide with the equilibration buffer, collecting 0.5 mL fractions.

Measure the radioactivity of each fraction using a gamma counter. The labeled peptide will

elute in the initial fractions, while the free ¹²⁵I will be retained longer.

Quality Control:
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Assess the radiochemical purity of the pooled peptide fractions using reverse-phase HPLC

with a radiation detector.

Determine the incorporation of ¹²⁵I by TCA precipitation. A high percentage of TCA-

precipitable radioactivity indicates successful labeling of the peptide.[5]

Storage: Store the purified ¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T at -20°C or -80°C in aliquots.

Protocol 2: Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled [3,5 Diiodo-Tyr7]
Peptide T by measuring its ability to compete with a radiolabeled ligand for binding to the

CCR5 receptor.

Materials:

¹²⁵I-[3,5 Diiodo-Tyr7] Peptide T (prepared as in Protocol 1) or a commercially available

radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β).

Unlabeled [3,5 Diiodo-Tyr7] Peptide T (for competition).

CCR5-expressing cells (e.g., HEK293-CCR5, CHO-CCR5, or primary human macrophages).

Binding Buffer: HBSS with 0.1% BSA and 25 mM HEPES, pH 7.4.

Wash Buffer: Cold PBS with 0.1% BSA.

96-well filter plates with glass fiber filters.

Vacuum manifold.

Scintillation fluid and counter.

Procedure:

Cell Preparation: Harvest CCR5-expressing cells and resuspend them in Binding Buffer to a

concentration of 1-2 x 10⁶ cells/mL.

Assay Setup: In a 96-well plate, set up the following in triplicate:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://gropep.com/wp-content/uploads/2023/08/GroPep-Iodination-Procedure.pdf
https://www.benchchem.com/product/b12397621?utm_src=pdf-body
https://www.benchchem.com/product/b12397621?utm_src=pdf-body
https://www.benchchem.com/product/b12397621?utm_src=pdf-body
https://www.benchchem.com/product/b12397621?utm_src=pdf-body
https://www.benchchem.com/product/b12397621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Total Binding: 50 µL of cell suspension + 50 µL of radioligand (e.g., ¹²⁵I-[3,5 Diiodo-Tyr7]
Peptide T at a final concentration equal to its Kd) + 50 µL of Binding Buffer.

Non-specific Binding: 50 µL of cell suspension + 50 µL of radioligand + 50 µL of a high

concentration of unlabeled competitor (e.g., 1 µM unlabeled Peptide T or MIP-1β).

Competition: 50 µL of cell suspension + 50 µL of radioligand + 50 µL of serial dilutions of

unlabeled [3,5 Diiodo-Tyr7] Peptide T.

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

Harvesting: Transfer the contents of each well to a filter plate. Rapidly wash the cells on the

filter three times with 200 µL of cold Wash Buffer using a vacuum manifold.

Measurement: Remove the filter mat from the plate, allow it to dry, and place each filter into a

scintillation vial with scintillation fluid. Measure the radioactivity in a scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Protocol 3: Calcium Mobilization Assay
This assay measures the ability of [3,5 Diiodo-Tyr7] Peptide T to induce an increase in

intracellular calcium ([Ca²⁺]i) following CCR5 activation.

Materials:

CCR5-expressing cells.
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Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM).

Pluronic F-127.

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

[3,5 Diiodo-Tyr7] Peptide T.

Positive control (e.g., MIP-1β or ionomycin).

Fluorescence plate reader with an injection port or a flow cytometer.

Procedure:

Cell Plating: Plate CCR5-expressing cells in a 96-well black-walled, clear-bottom plate at a

density of 40,000-80,000 cells per well and culture overnight.[7]

Dye Loading:

Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-8 AM)

and Pluronic F-127 (0.02%) in HBSS.

Remove the culture medium from the cells and add 100 µL of the dye-loading solution to

each well.

Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature,

protected from light.[7]

Assay:

Place the plate in a fluorescence plate reader.

Establish a baseline fluorescence reading for approximately 20 seconds.

Inject a solution of [3,5 Diiodo-Tyr7] Peptide T (at various concentrations) or a positive

control into the wells.
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Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for

Fluo-8) every second for 2-3 minutes.

Data Analysis:

The change in fluorescence intensity over time reflects the change in intracellular calcium

concentration.

Quantify the response by calculating the peak fluorescence intensity minus the baseline

fluorescence.

Plot the response against the peptide concentration to generate a dose-response curve

and determine the EC₅₀.

Protocol 4: Chemotaxis Assay
This assay assesses the ability of [3,5 Diiodo-Tyr7] Peptide T to act as a chemoattractant for

CCR5-expressing cells, such as human monocytes or microglia.

Materials:

CCR5-expressing migratory cells (e.g., primary human monocytes, THP-1 cells).

Chemotaxis chamber (e.g., Boyden chamber or other transwell inserts with 5 µm pores).

Chemotaxis Buffer: RPMI-1640 with 0.1% BSA.

[3,5 Diiodo-Tyr7] Peptide T.

Positive control (e.g., MIP-1β).

Calcein-AM or other cell staining dye.

Fluorescence plate reader.

Procedure:

Cell Preparation: Resuspend cells in Chemotaxis Buffer at a concentration of 1 x 10⁶

cells/mL.
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Assay Setup:

In the lower wells of the chemotaxis chamber, add different concentrations of [3,5 Diiodo-
Tyr7] Peptide T, a positive control, or buffer alone (negative control).

Place the transwell inserts into the wells.

Add 100 µL of the cell suspension to the upper chamber of each insert.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.

Quantification of Migration:

Carefully remove the inserts. Wipe the cells from the top surface of the membrane with a

cotton swab.

Cells that have migrated to the bottom of the membrane can be quantified. A common

method is to lyse the cells on the bottom of the insert and quantify them using a

fluorescent dye like Calcein-AM.

Alternatively, stain the migrated cells and count them under a microscope.

Data Analysis:

Calculate the chemotactic index by dividing the number of cells that migrated in response

to the peptide by the number of cells that migrated in response to the buffer control.

Plot the chemotactic index against the peptide concentration.
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Caption: CCR5 signaling pathway activated by [3,5 Diiodo-Tyr7] Peptide T.
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Caption: Workflow for a competitive receptor binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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